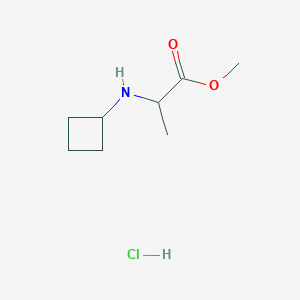

Methyl 2-(cyclobutylamino)propanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

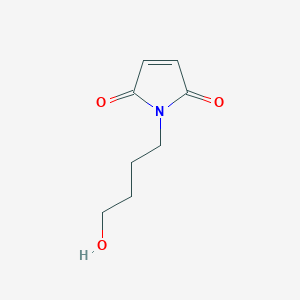

“Methyl 2-(cyclobutylamino)propanoate hydrochloride” is a chemical compound with the CAS Number: 2170123-32-5 . Its IUPAC name is methyl cyclobutylalaninate hydrochloride . The compound has a molecular weight of 193.67 and is typically in powder form .

Molecular Structure Analysis

The InChI code for “Methyl 2-(cyclobutylamino)propanoate hydrochloride” is1S/C8H15NO2.ClH/c1-6(8(10)11-2)9-7-4-3-5-7;/h6-7,9H,3-5H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“Methyl 2-(cyclobutylamino)propanoate hydrochloride” is a powder . It has a molecular weight of 193.67 . It’s stored at a temperature of 4 degrees Celsius .科学的研究の応用

Selective Herbicidal Activity

Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl) is investigated for its selective herbicidal activity, particularly for controlling wild oat (Avena fatua L.) in wheat crops. It acts as a strong auxin antagonist, inhibiting IAA-stimulated elongation in oat and wheat coleoptile segments. This inhibition is partially reversible with increased IAA concentration or by using dicamba, a herbicide with weak auxin activity. Dichlofop-methyl's herbicidal effect is attributed to its ability to inhibit root growth in susceptible plants, such as wild oats, without affecting wheat. The de-esterified metabolite, dichlofop, contributes to this selective activity by inhibiting root growth through a different mechanism, suggesting a combined effect of two biologically active forms acting at different sites within susceptible plants (Shimabukuro et al., 1978).

Synthetic Applications in Heterocyclic Chemistry

Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog have been synthesized and identified as versatile reagents for the preparation of polyfunctional heterocyclic systems. These compounds serve as synthons for generating a variety of heterocyclic structures, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others. This demonstrates the compound's utility in organic synthesis, providing a pathway for the construction of complex heterocyclic compounds with potential applications in medicinal chemistry and drug development (Pizzioli et al., 1998).

Catalytic and Polymerization Studies

Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, a structurally related compound, has been explored for its reactivity in radical homopolymerization, leading to polymers with unique properties. Initiated with 2,2'-azoisobutyronitrile, the polymerization of this compound results in the opening of the cyclopropane ring, producing a polymer with a notable glass transition temperature. This study highlights the potential of methyl 2-(cyclobutylamino)propanoate hydrochloride derivatives in the development of new polymeric materials with tailored properties (Moszner et al., 2003).

Chemical Interaction and Metabolic Studies

The interaction between diclofop-methyl and MCPA (a common herbicide) on wild oats indicates that MCPA can reduce the herbicidal activity of diclofop-methyl by affecting its uptake and metabolic conversion within the plant. This interaction sheds light on the complexities of herbicide combinations and their impact on efficacy, emphasizing the importance of understanding chemical interactions in the development of effective weed management strategies (Qureshi & Vanden Born, 1979).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

methyl 2-(cyclobutylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6(8(10)11-2)9-7-4-3-5-7;/h6-7,9H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOIENKZVOWEOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC1CCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(cyclobutylamino)propanoate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2742508.png)

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2742509.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)

![N,N-diethyl-2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2742521.png)

![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2742529.png)